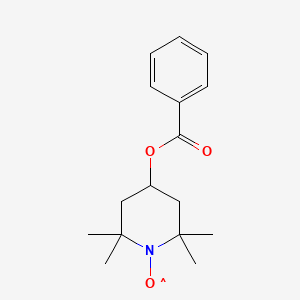

4-Benzoyloxy-TEMPO

Description

Properties

InChI |

InChI=1S/C16H22NO3/c1-15(2)10-13(11-16(3,4)17(15)19)20-14(18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEDTBDGYVATPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385861 | |

| Record name | [4-(Benzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3225-26-1 | |

| Record name | [4-(Benzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-λ1-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl) benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Benzoyloxy-TEMPO: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Benzoyloxy-TEMPO, is a stable nitroxide radical that has garnered significant attention across various scientific disciplines. As a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), it possesses a unique combination of steric hindrance and electronic delocalization, contributing to its remarkable stability.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

The defining feature of this compound is the presence of a benzoyloxy group at the 4-position of the TEMPO scaffold.[3][4] This modification significantly influences its physicochemical properties, such as solubility and reactivity, making it a versatile tool in organic synthesis, polymer chemistry, and biomedical research.[2][5] Its role as a potent antioxidant and radical scavenger has positioned it as a compound of interest for mitigating oxidative stress-related cellular damage, a cornerstone of investigation in numerous disease pathologies.[1][5]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂NO₃ | [1][5] |

| Molecular Weight | 276.35 g/mol | [4][6][7] |

| Appearance | Orange crystalline powder | [3][6] |

| Melting Point | 99-101 °C | [3][6][8] |

| Solubility | Enhanced solubility in organic solvents due to the nonpolar benzyl group. | [2][5] |

| Stability | Stable under ambient conditions. Incompatible with strong oxidizing agents. | [3][6][8] |

The remarkable stability of this compound is attributed to the steric protection provided by the four methyl groups adjacent to the nitroxide radical, which prevents radical-radical coupling reactions.[1]

Synthesis and Characterization

The most common and established method for synthesizing this compound involves the esterification of 4-hydroxy-TEMPO (TEMPOL).[1][2]

Typical Synthesis Protocol: Esterification of 4-hydroxy-TEMPO

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-hydroxy-TEMPO (TEMPOL)

-

Benzoyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-hydroxy-TEMPO in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine to the solution and cool the mixture in an ice bath.

-

Acylation: Slowly add benzoyl chloride to the cooled solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterization: The final product, this compound, is typically obtained as an orange crystalline solid.[3][6] Its identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Mechanism of Action and Key Applications

The utility of this compound stems from its stable radical nature, allowing it to participate in a variety of chemical transformations.

Radical Scavenging and Antioxidant Properties

A primary function of this compound is its ability to act as a potent radical scavenger.[1][3][6] Free radicals, highly reactive species with unpaired electrons, can cause significant cellular damage, contributing to the pathogenesis of numerous diseases. This compound can neutralize these radicals by accepting an unpaired electron, forming a more stable species and mitigating oxidative stress.[1] This property is of particular interest in drug development for conditions associated with oxidative damage.

Organic Synthesis: A Catalyst for Oxidation

This compound is widely employed as a catalyst for the selective oxidation of alcohols to aldehydes and ketones under mild conditions.[1][3][6] It serves as a recyclable catalyst in systems using co-oxidants like sodium hypochlorite.[3] This method avoids the use of stoichiometric heavy metal oxidants, aligning with the principles of green chemistry.[1][6]

The catalytic cycle involves the oxidation of the nitroxide radical to an N-oxoammonium cation by the co-oxidant. This cation is the active oxidizing species that converts the alcohol to the corresponding carbonyl compound.[2]

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool in the pharmaceutical sciences.

-

Spin Probes in Electron Paramagnetic Resonance (EPR): As a stable radical, it can be used as a spin probe in EPR spectroscopy to study molecular motion and the microenvironment in biological systems.[3][5]

-

Controlled Polymerization: Its ability to trap transient carbon-centered radicals is crucial for controlling polymerization reactions, which has implications for the development of drug delivery systems and biomaterials.[2]

-

Bioorthogonal Chemistry: The principles of "click chemistry," which involve rapid and specific reactions, are increasingly used in drug discovery.[9] While not a direct "click" reagent itself, the stable radical nature of this compound allows for its potential incorporation into more complex molecular architectures for targeted drug delivery or imaging applications.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[4] It may also cause damage to organs through prolonged or repeated exposure.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and stable nitroxide radical with a broad range of applications in chemistry and the life sciences. Its utility as a radical scavenger, oxidation catalyst, and spin probe makes it an invaluable tool for researchers and scientists. In the field of drug development, its potential to mitigate oxidative stress and its applications in polymer chemistry and bioorthogonal studies highlight its significance in the design and synthesis of novel therapeutic agents and delivery systems. A thorough understanding of its fundamental properties and reaction mechanisms is key to harnessing its full potential in scientific research and development.

References

- This compound | 3225-26-1 - Smolecule. (URL: )

- 4-Benzyloxy TEMPO | 31645-22-4 - Benchchem. (URL: )

- This compound | 3225-26-1 - ChemicalBook. (URL: )

- CAS 3225-26-1: this compound, free radical - CymitQuimica. (URL: )

- 3225-26-1, this compound Formula - ECHEMI. (URL: )

- This compound | CAS#:3225-26-1 | Chemsrc. (URL: )

-

4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 - PubChem. (URL: [Link])

-

This compound FREE RADICAL - ChemBK. (URL: [Link])

-

Recent applications of click chemistry in drug discovery - PubMed. (URL: [Link])

Sources

- 1. Buy this compound | 3225-26-1 [smolecule.com]

- 2. 4-Benzyloxy TEMPO | 31645-22-4 | Benchchem [benchchem.com]

- 3. This compound | 3225-26-1 [chemicalbook.com]

- 4. 4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 3225-26-1: this compound, free radical [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS#:3225-26-1 | Chemsrc [chemsrc.com]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical characteristics of 4-Benzoyloxy-TEMPO

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Benzoyloxy-TEMPO

Foreword: Beyond the Datasheet

In the realm of persistent organic radicals, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives represent a cornerstone for both synthetic chemistry and materials science. This guide moves beyond a simple recitation of specifications for a key derivative, this compound (BzO-TEMPO). Instead, it aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its core physicochemical characteristics. We will explore not just what its properties are, but why they manifest and how they are reliably measured. The narrative is built on a philosophy of self-validating protocols and a deep-seated understanding of the causality behind experimental design, reflecting the rigor required in modern research and development environments.

Molecular Identity and Structural Elucidation

This compound is a derivative of 4-hydroxy-TEMPO (TEMPOL), where the hydroxyl group is esterified with benzoic acid.[1][2] This modification significantly alters the molecule's properties, particularly its solubility and electronic characteristics, by introducing a bulky, lipophilic benzoyloxy moiety.[3][4]

Core Structure and Synthesis Rationale

The synthesis of this compound typically proceeds from its precursor, 4-hydroxy-TEMPO, via an esterification reaction.[1] A common and robust method is the Steglich esterification or reaction with benzoyl chloride in the presence of a base.

The choice of this synthetic route is deliberate. It starts with a readily available, stable radical (TEMPOL) and employs a high-yielding, well-understood reaction. This ensures a pure final product, which is critical for accurate physicochemical characterization.

Caption: Redox states of the TEMPO moiety.

The potential at which these redox events occur is influenced by the substituent at the 4-position. Electron-donating groups tend to lower the redox potential, while electron-withdrawing groups increase it. [4] Experimental Protocol: Cyclic Voltammetry (CV)

-

Objective: To determine the oxidation potential of the nitroxide/oxoammonium couple.

-

Electrochemical Cell: A standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a ~1 mM solution of this compound in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (~0.1 M, e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Execution:

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

Scan the potential from a starting point (e.g., 0 V) to a potential sufficiently positive to oxidize the nitroxide (e.g., +1.0 V) and back.

-

Record the resulting current as a function of the applied potential.

-

-

Analysis: The potential halfway between the anodic and cathodic peaks (E₁/₂) provides the formal redox potential of the N-O• / N=O⁺ couple. For the parent TEMPO, this is approximately +0.65 V vs. SCE. [4]The benzoyloxy group is expected to slightly influence this value.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is the most direct technique for studying paramagnetic species like this compound. [5]It provides information about the local environment and dynamics of the unpaired electron.

-

The EPR Spectrum: In solution at room temperature, this compound exhibits a characteristic three-line spectrum. This triplet arises from the hyperfine coupling of the unpaired electron with the nitrogen-14 nucleus (¹⁴N, nuclear spin I=1). The shape and width of these lines are sensitive to the molecule's rotational motion and the polarity of the solvent. [6][7] Experimental Protocol: Solution-State EPR Spectroscopy

-

Instrument: An X-band EPR spectrometer.

-

Sample Preparation: Prepare a dilute solution (~0.1-0.5 mM) of this compound in the solvent of interest (e.g., toluene, acetonitrile, or water/ethanol mixture). [6]Transfer the solution into a standard quartz EPR tube.

-

Instrument Settings (Typical):

-

Microwave Frequency: ~9.4 GHz (X-band)

-

Center Field: ~3350 Gauss

-

Sweep Width: ~100 Gauss

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: ~0.5-1.0 Gauss (to avoid over-modulation)

-

Temperature: Room temperature

-

-

Data Acquisition: Record the first-derivative absorption spectrum.

-

Interpretation: The spectrum's g-value and the nitrogen hyperfine coupling constant (Aiso) can be calculated. These parameters are sensitive to the solvent environment, making this compound a useful spin probe to characterize local polarity and viscosity. [8][9]

Caption: A logical workflow for characterizing this compound.

Conclusion and Outlook

This compound is a highly stable and versatile nitroxide radical. Its physicochemical properties are a direct consequence of its molecular structure: the sterically shielded nitroxide provides the radical character and redox activity, while the benzoyloxy moiety imparts high lipophilicity and thermal stability. A thorough characterization, employing a suite of spectroscopic and analytical techniques as outlined in this guide, is essential for its effective application in catalysis, polymer science, and as a spin probe for biophysical studies. The methodologies described herein are designed to be robust and self-validating, providing the trustworthy data required for advanced research and development.

References

- Benchchem. (n.d.). 4-Benzyloxy TEMPO | 31645-22-4.

-

PubChem. (n.d.). 4-hydroxy-TEMPO benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from

-

ResearchGate. (2024). Synthesis of Alkoxy-TEMPO Aminoxyl Radicals and Electrochemical Characterization in Acetonitrile for Energy Storage Applications. Retrieved from [Link]

-

Reddit. (2020). My crystals of 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-BzO-TEMPO). Retrieved from [Link]

-

ResearchGate. (n.d.). X-band EPR spectra and chemical structures of 4-hydroxy-TEMPO (a),.... Retrieved from [Link]

-

ResearchGate. (n.d.). EPR spectra of a mixture of (A) 4-amino TEMPO 2 and (B) carboxylic acid.... Retrieved from [Link]

-

Glen Research. (n.d.). New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Glen Report 25.24. Retrieved from [Link]

-

ResearchGate. (n.d.). A voltammetric study of the 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) mediated oxidation of benzyl alcohol in tert-butanol/water. Retrieved from [Link]

-

PubMed. (2003). Two reaction sites of a spin label, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl), with hydroxyl radical. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-temperature Electronic Paramagnetic Resonance Measurements of TEMPO and 4-Hydroxy-TEMPO Benzoate for Purity Analyses by the Effective Magnetic-moment Method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. Retrieved from [Link]

-

MDPI. (2024). Improvement of the Antioxidant and Antitumor Activities of Benzimidazole-Chitosan Quaternary Ammonium Salt on Drug Delivery Nanogels. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. Retrieved from [Link]

-

Hrčak. (2024). Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of the spin labels TEMPO (left) and 16-DOXYL.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 10.1: Nitroxide spin probes and labels. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). TEMPO Radicals as EPR Probes to Monitor the Adsorption of Different Species into X Zeolite. Retrieved from [Link]

-

PubMed. (2025). Distal substituents effect of 4-oxo-TEMPO derivatives bearing a benzyl group at the 2-position on the reduction resistance toward ascorbate. Retrieved from [Link]

-

MDPI. (n.d.). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Novel [4-Hydroxy-TEMPO + NaCl]/SiO2 as a Reusable Catalyst for Aerobic Oxidation of Alcohols to Carbonyls. Retrieved from [Link]

-

ChemBK. (n.d.). This compound FREE RADICAL. Retrieved from [Link]

Sources

- 1. 4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3225-26-1 [chemicalbook.com]

- 3. Buy this compound | 3225-26-1 [smolecule.com]

- 4. 4-Benzyloxy TEMPO | 31645-22-4 | Benchchem [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. apps.dtic.mil [apps.dtic.mil]

4-Benzoyloxy-TEMPO CAS number and molecular structure

An In-Depth Technical Guide to 4-Benzoyloxy-TEMPO

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics, synthesis, and applications of this compound, a stable nitroxide radical of significant scientific interest. Our focus is on providing not just data, but actionable, field-proven insights grounded in established scientific principles.

Introduction and Core Identification

This compound, systematically named (2,2,6,6-Tetramethyl-1-oxyl-piperidin-4-yl) benzoate, is a derivative of the well-known stable free radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The introduction of a benzoyloxy group at the 4-position modifies the steric and electronic properties of the parent molecule, enhancing its utility in specific applications, particularly in organic synthesis and as a spin probe.[1][2] Its defining feature is the nitroxide radical (N-O•), where the unpaired electron is sterically shielded by four adjacent methyl groups, conferring remarkable stability for an organic radical.[3]

This stability allows this compound to be isolated, stored, and handled as a crystalline solid, making it a versatile tool for mediating chemical transformations and probing radical-based phenomena.

The molecular structure consists of the core TEMPO heterocycle with a benzoate ester functionality, as depicted below.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are critical for its application. A summary of its key characteristics is provided below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3225-26-1 | [4][5][6][7] |

| Molecular Weight | 276.35 g/mol | [1][4][6] |

| Molecular Formula | C₁₆H₂₂NO₃ | [1][4][6] |

| Appearance | Orange crystalline powder | [2][8] |

| Melting Point | 99-101 °C | [2][7][8] |

| Solubility | Soluble in many organic solvents; Water solubility: 43.39 mg/L (25 °C, calculated) | [3][6] |

| Stability | Stable under ambient conditions. Incompatible with strong oxidizing agents. | [2][7][8] |

Spectroscopic Characterization: The Signature of a Radical

Definitive characterization relies on a suite of spectroscopic techniques. Due to its paramagnetic nature, Electron Paramagnetic Resonance (EPR) is the most direct and informative method.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: As the definitive technique for characterizing radical species, EPR provides insight into the electronic environment of the unpaired electron.[4] this compound exhibits a characteristic three-line spectrum in solution at room temperature, resulting from the hyperfine coupling of the electron spin with the ¹⁴N nucleus (I=1). The g-value is approximately 2.006, typical for stable nitroxide radicals.[4] The line shape and splitting are sensitive to the local environment, making it an excellent spin probe.[9][10]

-

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula by identifying the molecular ion peak at a mass-to-charge ratio (m/z) corresponding to 276.16.[4] Fragmentation patterns can further validate the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of the radical broadens NMR signals beyond detection, its diamagnetic precursor (the corresponding piperidine) or its reduced form (the hydroxylamine) can be readily characterized by ¹H and ¹³C NMR to confirm the underlying carbon-hydrogen framework.[4]

-

Infrared (IR) Spectroscopy: IR analysis reveals key functional groups. A strong absorption band corresponding to the C=O stretch of the benzoate ester is a prominent feature, typically appearing around 1720 cm⁻¹.

Synthesis Protocol: A Validated Approach

The most reliable and widely used method for preparing this compound is through the esterification of its precursor, 4-hydroxy-TEMPO (TEMPOL). The causality behind this choice is the ready availability of TEMPOL and the high efficiency of the acylation reaction.

Protocol: Esterification of 4-hydroxy-TEMPO

This protocol describes the synthesis via reaction with benzoyl chloride. Pyridine serves as both a base to neutralize the HCl byproduct and as a solvent, driving the reaction to completion.

Materials:

-

4-hydroxy-TEMPO (TEMPOL)

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxy-TEMPO (1.0 eq) in anhydrous pyridine.

-

Acylation: Cool the solution in an ice bath to 0 °C. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The choice to add it slowly at 0 °C is to control the exothermic nature of the acylation reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction & Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine. This sequence ensures a clean separation and purification.

-

Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting orange solid by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

This compound's unique properties make it a valuable reagent in several scientific domains.

A. Catalyst for Selective Oxidation

A primary application is its role as a recyclable catalyst for the oxidation of alcohols to aldehydes and ketones.[2][4] This process is highly valued in drug development and fine chemical synthesis as it avoids the use of stoichiometric heavy metal oxidants, aligning with green chemistry principles.[2][4][8]

Mechanism of Action: The catalytic cycle involves the oxidation of the nitroxide radical to a highly reactive N-oxoammonium cation by a stoichiometric primary oxidant (e.g., sodium hypochlorite). This cation is the true oxidizing agent that converts the alcohol to a carbonyl compound, regenerating the nitroxide radical in the process.

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

B. Radical Scavenger and Spin Probe

The stable radical nature of this compound allows it to act as an efficient scavenger for transient, highly reactive free radicals.[1][4][8] In this role, it terminates radical chain reactions by forming a stable, non-radical adduct. This property is exploited in two key ways:

-

Antioxidant Studies: It can be used to study and mitigate oxidative stress in biological and chemical systems.[4][11]

-

EPR Spin Probing: As a spin probe, it is introduced into a system where its EPR signal provides detailed information about the local microenvironment, such as polarity, viscosity, and the presence of other radical species.[1][2]

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Table 2: GHS Hazard Information

| Hazard Code | Hazard Statement | Precautionary Codes |

| H302 | Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| H320 / H318 | Causes eye irritation / serious eye damage | P264+P265, P305+P351+P338, P337+P317 |

| H373 | May cause damage to organs through prolonged or repeated exposure | P260, P319, P501 |

Source: GHS Classification data from PubChem and supplier safety data sheets.[1][6]

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from light.

-

Keep away from strong oxidizing agents, as they are incompatible.[2][7][8]

Conclusion

This compound is a robust and versatile chemical tool with significant value in modern chemistry. Its stability as a free radical, combined with its function as a selective oxidation catalyst and a sensitive spin probe, ensures its continued relevance in academic research and industrial applications, from the synthesis of complex molecules to the study of radical-mediated processes. This guide provides the foundational knowledge required for its effective and safe utilization.

References

-

ChemWhat. (n.d.). This compound CAS#: 3225-26-1. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxy-TEMPO benzoate. Retrieved from [Link]

-

ChemBK. (2024). This compound FREE RADICAL. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

-

ResearchGate. (n.d.). X-band EPR spectra and chemical structures of 4-hydroxy-TEMPO (a),.... Retrieved from [Link]

-

ResearchGate. (n.d.). EPR spectra of a mixture of (A) 4-amino TEMPO 2 and (B) carboxylic acid.... Retrieved from [Link]

-

PubMed Central. (n.d.). Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. Retrieved from [Link]

-

DTIC. (n.d.). TEMPO Radicals as EPR Probes to Monitor the Adsorption of Different Species into X Zeolite. Retrieved from [Link]

-

PubMed. (1997). Electron paramagnetic resonance studies on nitroxide radical 2,2,5,5-tetramethyl-4-piperidin-1-oxyl (TEMPO) redox reactions in human skin. Retrieved from [Link]

-

ResearchGate. (2025). Applications of TEMPO in synthesis. Retrieved from [Link]

Sources

- 1. 4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3225-26-1 [chemicalbook.com]

- 3. 4-Benzyloxy TEMPO | 31645-22-4 | Benchchem [benchchem.com]

- 4. Buy this compound | 3225-26-1 [smolecule.com]

- 5. This compound [sobekbio.com]

- 6. CAS # 3225-26-1, this compound benzoate, 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl benzoate - chemBlink [chemblink.com]

- 7. chemwhat.com [chemwhat.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. CAS 3225-26-1: this compound, free radical [cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Benzoyloxy-TEMPO

Introduction: The Significance of 4-Benzoyloxy-TEMPO

This compound, a stable nitroxide radical, is a key derivative of the versatile 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) family.[1][2] Distinguished by a benzoyloxy group at the 4-position, this modification enhances its utility in various chemical domains.[2] Unlike its hydrophilic precursor, 4-hydroxy-TEMPO (TEMPOL), this compound possesses increased lipophilicity, making it highly soluble in organic solvents and a prime candidate for applications in non-aqueous media.[3]

Its primary roles include serving as a highly effective recyclable catalyst for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids, often circumventing the need for heavy metal oxidants.[1][4][5] Furthermore, its stable radical nature makes it a valuable tool in polymer chemistry, as a radical scavenger to protect against oxidative stress, and in the development of novel functional materials.[6][7] This guide provides a comprehensive overview of its synthesis, purification, and characterization, grounded in established laboratory practices.

Synthesis of this compound

The most established and widely employed method for synthesizing this compound is the esterification of its precursor, 4-hydroxy-TEMPO (TEMPOL).[6] This reaction involves the acylation of the hydroxyl group on the TEMPOL ring with a benzoyl-containing reagent.

Principle Reaction: Esterification

The synthesis is a classic esterification reaction where the hydroxyl group of 4-hydroxy-TEMPO attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme: 4-hydroxy-TEMPO + Benzoyl Chloride --(Pyridine)--> this compound + Pyridinium hydrochloride

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for this compound synthesis and purification.

Detailed Experimental Protocol: Synthesis

This protocol is based on the highly efficient method utilizing benzoyl chloride and pyridine, which typically achieves yields between 75-85%.[6]

Materials:

-

4-hydroxy-TEMPO (TEMPOL)

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-TEMPO in anhydrous pyridine. The pyridine serves as both the solvent and the base.[6]

-

Acylation: Cool the solution in an ice bath (0 °C). Add benzoyl chloride dropwise to the stirred solution. The formation of a precipitate (pyridinium hydrochloride) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-hydroxy-TEMPO spot is consumed.

-

Quenching & Extraction: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (to remove excess acid), and finally with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude this compound as an orange solid or oil.[8]

Purification of this compound

Achieving high purity is critical for the reliable application of this compound. The paramagnetic nature of the nitroxide radical necessitates careful handling during purification to prevent degradation.[6]

Column Chromatography

Column chromatography is the most effective and widely used method for purifying this compound, offering excellent separation from starting materials and byproducts.[6]

Protocol:

-

Column Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.[8][9] Pour the slurry into a glass column, allowing it to pack evenly without air bubbles.[9][10]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a mixture of hexane and ethyl acetate.

-

Rationale for Eluent Choice: A common and effective mobile phase is a mixture of hexane and ethyl acetate, typically in ratios ranging from 8:1 to 3:1.[6]

-

Critical Additive: It is essential to add a small amount of a base, such as triethylamine (~0.5-1% v/v), to the eluent. The silica gel surface is acidic and can cause the protonation and subsequent degradation of the TEMPO nitroxide radical; the triethylamine neutralizes these acidic sites, preserving the product.[6]

-

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. The retention factor (Rf) for this compound is typically in the range of 0.4 to 0.6 when using a 3:1 hexane/ethyl acetate mobile phase.[6]

-

Final Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound as an orange crystalline powder.[1][4]

Recrystallization

For further purification or for larger scale operations, recrystallization can be an effective technique.[11][12]

Protocol:

-

Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. The ideal solvent will dissolve the compound when hot but have poor solubility at room temperature.[12] Ethanol or a mixture of ethanol and water are good starting points to test.[12]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude or column-purified solid in the minimum amount of hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual impurities.[13] Dry the crystals under vacuum.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is a crucial final step.

-

Appearance: Pure this compound is an orange crystalline powder.[4]

-

Melting Point: The melting point should be sharp and within the literature range of 99-101 °C.[1][6] A broad or depressed melting point indicates impurities.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the ester carbonyl (C=O) group and other functional groups.[2]

-

Mass Spectrometry (MS): Will confirm the molecular weight of approximately 276.35 g/mol .[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetic nature, this compound will not yield a standard NMR spectrum.[14] To obtain a spectrum for structural confirmation, the nitroxide radical can be reduced to its diamagnetic hydroxylamine (-NOH) form by adding a reducing agent like phenylhydrazine directly to the NMR sample.[14][15]

-

Summary of Key Parameters and Properties

| Parameter | Value / Description | Source(s) |

| IUPAC Name | (4-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | [2] |

| Molecular Formula | C₁₆H₂₂NO₃ | [2][6] |

| Molecular Weight | ~276.35 g/mol | [2][4] |

| Appearance | Orange crystalline powder | [1][4] |

| Melting Point | 99-101 °C | [1][4][6] |

| Synthesis Yield | 75-85% (Benzoyl chloride/Pyridine method) | [6] |

| Chromatography Eluent | Hexane/Ethyl Acetate (e.g., 3:1) + ~1% Triethylamine | [6] |

| Rf Value (TLC) | ~0.4 - 0.6 (in 3:1 Hexane/EtOAc) | [6] |

| Stability | Stable under ambient conditions; incompatible with strong oxidizing agents. | [1][4] |

References

- 4-Benzyloxy TEMPO | 31645-22-4. (n.d.). Benchchem.

- Buy this compound | 3225-26-1. (n.d.). Smolecule.

- This compound | 3225-26-1. (n.d.). ChemicalBook.

- 3225-26-1, this compound Formula. (n.d.). ECHEMI.

- 4-hydroxy-TEMPO benzoate | C16H22NO3. (n.d.). PubChem.

- 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Benzoate | 3225-26-1. (n.d.). TCI Chemicals.

- (n.d.). Royal Society of Chemistry.

- 4-Hydroxy-TEMPO. (n.d.). In Wikipedia.

- 4-Hydroxy-TEMPO benzoate, free radical. (n.d.). Chem-Impex.

- TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry Portal.

- My crystals of 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-BzO-TEMPO). (2020, November 7). Reddit.

- Supplementary Information. (n.d.).

- Recrystallization and Crystallization. (n.d.).

- Recrystallization pointers. (2024, April 29). Reddit.

- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses.

- Column Chromatography (Purification). (2013, October 22). YouTube.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Synthesis of Alkoxy-TEMPO Aminoxyl Radicals and Electrochemical Characterization in Acetonitrile for Energy Storage Applications. (2024, April 22). ResearchGate.

- (Z)-3,7-Dimethyl-2,6-octadienal. (n.d.). Organic Syntheses Procedure.

- Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. (n.d.). Benchchem.

Sources

- 1. This compound | 3225-26-1 [chemicalbook.com]

- 2. 4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxy TEMPO | 31645-22-4 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Buy this compound | 3225-26-1 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. benchchem.com [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-Benzoyloxy-TEMPO

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Benzoyloxy-TEMPO). As a stable nitroxide radical, its efficacy as a radical scavenger and oxidizing catalyst is contingent upon its chemical integrity. This document moves beyond mere procedural recommendations to explain the underlying chemical principles that govern its stability, empowering researchers to implement self-validating protocols for its handling and storage.

Introduction to this compound: A Versatile Radical

This compound is a derivative of the well-known stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The introduction of a benzoyloxy group at the 4-position modifies its physicochemical properties, enhancing its utility in various applications, including as a radical scavenger and a catalyst in organic synthesis.[1][2][3] Its stability is a key attribute, stemming from the steric hindrance provided by the four methyl groups adjacent to the nitroxide radical.[3] However, like all chemical reagents, its stability is not absolute and is influenced by environmental factors.

The Chemical Stability Profile of this compound

The persistence of the nitroxide radical in this compound is central to its function. Its stability is a dynamic interplay of several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents.

Thermal Stability

This compound exhibits good thermal stability under ambient conditions.[3] Studies on related TEMPO derivatives suggest that it maintains its structural integrity up to approximately 200°C.[3] This thermal robustness is attributed to the sterically protected nitroxide radical. The melting point of this compound is in the range of 99-101°C, indicating it is a crystalline solid at room temperature.[2][4]

| Property | Value | Source(s) |

| Melting Point | 99-101 °C | [2][4] |

| Thermal Stability | Stable up to approx. 200°C | [3] |

Photostability

Under normal ambient light conditions, this compound is considered to be photostable.[3] However, prolonged exposure to high-intensity ultraviolet (UV) radiation should be avoided, as it may initiate photochemical degradation, particularly in the presence of photosensitizers.

pH and Hydrolytic Stability

The pH of the environment is a critical factor influencing the stability of this compound.

-

Acidic Conditions: In strongly acidic environments, the nitroxide radical can be protonated and subsequently reduced to the corresponding hydroxylamine derivative. This process leads to a loss of the radical character and, consequently, its desired reactivity.

Incompatibility with Strong Oxidizing Agents

As a stable radical, this compound can be oxidized. It is incompatible with strong oxidizing agents, which can convert the nitroxide to the corresponding oxoammonium salt.[2][4] This transformation is the basis of its catalytic activity in oxidation reactions but represents a degradation pathway during storage.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing effective storage strategies and stability-indicating analytical methods.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and preserve the radical integrity of this compound, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of thermal, photochemical, and chemical degradation.

Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic reactions. | [4] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent slow oxidation of the nitroxide radical by atmospheric oxygen over extended periods. | [3] |

| Light | Protect from Light (Amber Vial/Container) | To prevent potential photodegradation from UV and visible light. | [3] |

| Moisture | Store in a dry environment | To minimize the risk of hydrolysis of the benzoate ester. | [3] |

Handling Procedures

-

Dispensing: When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture. For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.

-

Solvent Selection: When preparing solutions, use dry, deoxygenated solvents to prevent degradation in solution.

-

Compatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocol: Assessing the Stability of this compound

This section provides a detailed methodology for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method. Such studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.[8][9][10]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (0.1 M and 1 M), Sodium hydroxide (0.1 M and 1 M), Hydrogen peroxide (3%), High-purity water, Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (or other suitable buffer components for HPLC).

-

Equipment: HPLC with UV/Vis or Diode Array Detector (DAD), pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, pipettes.

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 8 hours.

-

At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile/water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure, analyze both the exposed and control samples by HPLC.

-

Analytical Method: Stability-Indicating HPLC-UV

A validated stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.[11][12]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

-

Column Temperature: 30-40°C.

-

Injection Volume: 10-20 µL.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Sources

- 1. 4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Buy this compound | 3225-26-1 [smolecule.com]

- 4. This compound | 3225-26-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. scispace.com [scispace.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Safe Handling of 4-Benzoyloxy-TEMPO

Introduction: The Duality of a Stable Radical

4-Benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Benzoyloxy-TEMPO or 4-BzO-TEMPO, is a stable nitroxide radical that has become an invaluable tool in modern organic synthesis and materials science.[1] As a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), it functions as a highly efficient catalyst for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids, often circumventing the need for stoichiometric heavy metal oxidants.[2][3] Its utility also extends to its role as a radical scavenger and spin probe, making it relevant in polymer chemistry and mechanistic studies.[4][5]

However, the very properties that make this compound a powerful chemical reagent—its stable radical nature and reactivity—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, technically grounded framework for the safe handling, storage, and disposal of this compound, designed to empower researchers to utilize its full potential while ensuring the highest standards of laboratory safety.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the substance's intrinsic properties. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling choices.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 3225-26-1 | [1][4][6] |

| Molecular Formula | C₁₆H₂₂NO₃ | [1][4] |

| Molecular Weight | 276.35 g/mol | [4] |

| Appearance | Orange crystalline powder | [2][3] |

| Melting Point | 99-101 °C | [2][6][7] |

| Stability | Stable under recommended storage conditions. | [2][6] |

| Solubility | Limited aqueous solubility (43.39 mg/L at 25°C). Increased solubility in organic solvents due to the hydrophobic TEMPO framework and aromatic benzoyloxy group. | [5][8] |

| Synonyms | 4-Hydroxy-TEMPO benzoate, 4-BzO-TEMPO, 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl benzoate | [1][4][9] |

Structural Significance

This compound is a derivative of 4-hydroxy-TEMPO.[2][4] The presence of the benzoyloxy group at the 4-position increases the molecule's lipophilicity compared to its parent compound, enhancing its solubility in organic media, a key consideration for its application in non-aqueous reaction systems.[8] The steric hindrance provided by the four methyl groups adjacent to the nitroxide radical is the primary reason for its remarkable stability, allowing it to be isolated and handled as a solid.[5]

Section 2: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards that must be managed.

GHS Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4][10]

-

Eye Irritation (Category 2A/2B): H319/H320 - Causes serious eye irritation.[4][7][10]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[10]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[10]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 2): H373 - May cause damage to organs through prolonged or repeated exposure.[4][7]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The causality behind these hazards is linked to its reactivity. As a reactive species, it can interact with biological macromolecules, leading to irritation and cellular damage upon contact or absorption. The risk of dust inhalation is particularly critical, as fine powders can be easily aerosolized.

Reactivity Hazards

-

Incompatibility with Strong Oxidizing Agents: As a stable radical, this compound can participate in redox reactions. Contact with strong oxidizing agents can lead to vigorous, potentially exothermic reactions, compromising the integrity of the compound and creating a hazardous situation.[2][3][6][9]

Section 3: Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to minimize exposure.

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][10]

-

Designated Area: Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the potential exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN166 (EU) or NIOSH (US) standards.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. Wash hands thoroughly after handling.

-

Respiratory Protection: For situations where dust may be generated outside of a fume hood (e.g., cleaning a spill), a full-face respirator with an appropriate particulate filter is necessary.[11]

Workflow for Safe Handling

The following diagram outlines the standard workflow for handling this compound, emphasizing critical safety checkpoints.

Caption: Standard Operating Procedure for Handling this compound.

Section 4: Storage and Emergency Procedures

Proper storage is crucial for maintaining the compound's stability and preventing accidents.[5] A well-defined emergency plan ensures a rapid and effective response.

Storage Protocol

-

Container: Store in the original, tightly closed container.[12]

-

Conditions: Keep in a cool (recommended 2-8°C), dry, and well-ventilated area.[2][12]

-

Incompatibilities: Store away from strong oxidizing agents.

-

Access: Store in a locked cabinet or area with restricted access.[11][12]

Emergency Response Protocols

Rapid and correct first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately. | [10][12] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, seek medical advice. | [12] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, call a physician. | [10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell. | [7][10][11] |

Accidental Release Measures

In the event of a spill, the priority is to contain the material safely and prevent exposure.

Caption: Workflow for Responding to a this compound Spill.

Section 5: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][12]

-

Contaminated Materials: Do not mix with other waste. Handle uncleaned containers as you would the product itself.[12] Items such as gloves, filter paper, and pipette tips that are contaminated must also be disposed of as hazardous waste.

Conclusion

This compound is a potent chemical tool whose safe and effective use is predicated on a culture of safety and a comprehensive understanding of its properties. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely harness the synthetic power of this stable radical. This guide serves as a foundational document, but must be supplemented by institution-specific training and a commitment to vigilant laboratory practice.

References

-

This compound | CAS#:3225-26-1 . Chemsrc. [Link]

-

4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 . PubChem. [Link]

-

This compound, free radical CAS 3225-26-1 . ChemBK. [Link]

-

SAFETY DATA SHEET - 4 hydroxy tempo . baoxu chemical. [Link]

-

This compound CAS#: 3225-26-1 . ChemWhat. [Link]

-

Cytotoxicity and genotoxicity induced by TEMPO and its derivatives in... . ResearchGate. [Link]

-

TEMPO-Mediated Oxidations . Organic Chemistry Portal. [Link]

Sources

- 1. CAS 3225-26-1: this compound, free radical [cymitquimica.com]

- 2. This compound | 3225-26-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-hydroxy-TEMPO benzoate | C16H22NO3 | CID 2847363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 3225-26-1 [smolecule.com]

- 6. This compound | CAS#:3225-26-1 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. 4-Benzyloxy TEMPO | 31645-22-4 | Benchchem [benchchem.com]

- 9. chemwhat.com [chemwhat.com]

- 10. additivesforpolymer.com [additivesforpolymer.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

Introduction: The Unique Stability and Function of Nitroxide Radicals

An In-Depth Technical Guide to the Radical Scavenging Mechanism of 4-Benzoyloxy-TEMPO

In the vast landscape of reactive intermediates, stable free radicals represent a fascinating and highly functional class of molecules. Among these, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives have carved out a significant niche, not only as catalysts in organic synthesis but also as potent antioxidants and radical scavengers.[1][2][3] These molecules possess a unique, stable nitroxide radical (N-O•) moiety, which is the cornerstone of their reactivity. The stability arises from the steric hindrance provided by the four methyl groups adjacent to the nitroxide, which prevents dimerization and other common radical termination pathways.

This guide focuses on a specific derivative, this compound, which incorporates a benzoyloxy group at the 4-position of the piperidine ring.[4][5][6] This modification is not merely structural; it strategically alters the molecule's physicochemical properties, particularly its lipophilicity. The bulky, nonpolar benzyl group enhances solubility in organic media and lipid environments, making it a valuable tool for studying and mitigating oxidative stress in non-aqueous systems and within biological membranes.[7] This document provides a detailed exploration of the core mechanisms by which this compound functions as a radical scavenger, the influence of its chemical structure on its activity, and the experimental protocols used to validate its efficacy.

Core Mechanisms of Radical Scavenging

The antioxidant and radical-scavenging capabilities of this compound are rooted in the versatile redox chemistry of its nitroxide group. It can participate in multiple pathways to neutralize a wide array of reactive oxygen species (ROS) and other free radicals.[8][9]

Direct Scavenging of Carbon-Centered Radicals

One of the most direct mechanisms of action is the termination of highly reactive carbon-centered radicals (R•). This reaction, often referred to as radical trapping or scavenging, involves the combination of the nitroxide radical with the carbon radical to form a stable, non-radical alkoxyamine adduct.

R'R''NO• + R• → R'R''NOR

This pathway is highly efficient and effectively halts radical chain propagation reactions, which are characteristic of processes like unwanted polymerization or lipid peroxidation.[10][11] The stability of the resulting alkoxyamine prevents the re-initiation of radical chains.

Catalytic Scavenging of Superoxide Radicals (SOD Mimetic Activity)

Perhaps the most significant biological role of TEMPO derivatives is their ability to mimic the function of the enzyme Superoxide Dismutase (SOD).[12][13] This process involves a catalytic cycle where the nitroxide is not consumed but is regenerated, allowing a single molecule to neutralize multiple superoxide radicals (O₂•⁻). The mechanism hinges on the interplay between the nitroxide (RR'NO•), its one-electron oxidized form, the oxoammonium cation (RR'NO⁺), and its one-electron reduced form, the hydroxylamine.[8][12]

The catalytic cycle proceeds as follows:

-

Oxidation of Nitroxide: The nitroxide radical is oxidized by a superoxide radical (or its protonated form, HO₂•) to the corresponding oxoammonium cation, producing hydrogen peroxide.[12]

-

Reduction of Oxoammonium: The oxoammonium cation is then reduced back to the original nitroxide radical by another superoxide radical, producing molecular oxygen.[12]

This catalytic dismutation of superoxide into hydrogen peroxide and oxygen is a critical defense against oxidative stress in biological systems.[13][14]

Interactions with Other Reactive Species

The reactivity of this compound extends to other damaging species:

-

Hydroxyl Radicals (•OH): While direct scavenging occurs, nitroxides can also prevent the formation of highly damaging hydroxyl radicals by inhibiting Fenton reactions. They achieve this by oxidizing reduced transition metal ions (like Fe²⁺), thus preventing them from reacting with hydrogen peroxide.[12][15]

-

Peroxyl Radicals (ROO•): Nitroxides effectively scavenge peroxyl radicals, which are key intermediates in lipid peroxidation, thereby protecting cell membranes from oxidative damage.[8][10]

-

Peroxynitrite (ONOO⁻): TEMPO derivatives have been shown to inhibit the nitrating effects of peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.[10][14][16] This is achieved through a catalytic-like decomposition mechanism.[10][16]

The Influence of the 4-Benzoyloxy Substituent

The choice of the substituent at the 4-position of the TEMPO scaffold is critical for tuning its properties for specific applications.[2][7]

| Property | Influence of the 4-Benzoyloxy Group | Rationale & Significance |

| Lipophilicity | The aromatic benzyl group significantly increases the molecule's affinity for nonpolar environments.[7] | Enhances solubility in organic solvents and allows for partitioning into lipid bilayers, making it effective for inhibiting lipid peroxidation within cell membranes. |

| Electronic Effect | The ester linkage can subtly influence the electron density at the nitroxide center.[7] | This modulates the redox potential of the N-O•/NO⁺ couple, which can affect the kinetics of its reactions with different radical species. |

| Stability | The molecule maintains the high thermal and chemical stability characteristic of the TEMPO family.[5] | Ensures a long shelf-life and predictable reactivity under various experimental conditions. |

| Synthetic Accessibility | Synthesized via a straightforward etherification of 4-hydroxy-TEMPO (TEMPOL).[7] | Allows for reliable and scalable production for research and development purposes. |

Experimental Protocol: Evaluating Radical Scavenging with the DPPH Assay

To quantitatively assess the radical scavenging capacity of this compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted and reliable method.[17] The protocol is based on the principle that the stable DPPH free radical, which has a deep violet color and a maximum absorbance around 517 nm, is reduced by an antioxidant to its pale yellow hydrazine form. The decrease in absorbance is proportional to the concentration of the scavenger.

I. Principle

The antioxidant (AH) or radical scavenger (R'•) donates a hydrogen atom or an electron to the DPPH• radical, neutralizing it and causing a color change that can be measured spectrophotometrically.

DPPH• (Violet) + Scavenger → DPPH-H (Yellow) + Scavenger•

II. Materials and Reagents

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (Spectroscopic grade)

-

Microplate reader or UV-Vis Spectrophotometer

-

96-well microplates or cuvettes

-

Positive Control (e.g., Ascorbic Acid, Trolox)

III. Step-by-Step Methodology

-

Preparation of Solutions:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark to prevent degradation.

-

This compound Test Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Positive Control Solutions: Prepare serial dilutions of the positive control (e.g., Ascorbic Acid) in the same concentration range.

-

-

Assay Procedure:

-

Pipette 100 µL of the DPPH solution into each well of a 96-well plate.

-

Add 100 µL of the various concentrations of the this compound solutions to the respective wells.

-

Add 100 µL of the positive control solutions to their designated wells.

-

For the blank control, add 100 µL of methanol instead of the test sample.

-

-

Incubation:

-

Shake the plate gently to ensure thorough mixing.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the DPPH solution with methanol (blank).

-

A_sample is the absorbance of the DPPH solution with the test sample or positive control.

-

-

Plot the scavenging percentage against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Sources

- 1. Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TEMPO [organic-chemistry.org]

- 3. TEMPO and its derivatives mediated reactions under transition-metal-free conditions [html.rhhz.net]

- 4. 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Benzoate Free Radical 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. This compound [sobekbio.com]

- 7. 4-Benzyloxy TEMPO | 31645-22-4 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimizing an Antioxidant TEMPO Copolymer for Reactive Oxygen Species Scavenging and Anti-Inflammatory Effects in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles | MDPI [mdpi.com]

- 15. An electron paramagnetic resonance study of the antioxidant properties of the nitroxide free radical TEMPO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Benzoyloxy Group in TEMPO Derivatives: A Molecular Lever for Catalytic and Polymerization Control

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a cornerstone of modern organic chemistry, prized for its stability and unique reactivity. However, the true power of TEMPO lies in its derivatization, where strategic modification of the piperidine ring allows for the fine-tuning of its chemical and physical properties. Among the most significant of these is the introduction of a benzoyloxy group at the 4-position, creating 4-Benzoyloxy-TEMPO. This guide provides a detailed examination of the multifaceted role of the benzoyloxy moiety, elucidating how its electronic, steric, and solubility characteristics are leveraged to enhance catalytic efficiency in oxidation reactions and exert precise control in nitroxide-mediated polymerization. We will explore the mechanistic underpinnings of these effects, provide field-proven experimental protocols, and offer a comparative analysis against other common TEMPO derivatives.

Introduction: Beyond the Parent Radical

Persistent organic radicals, once considered mere chemical curiosities, are now indispensable tools in synthesis and materials science. Their stability, a result of steric shielding and electron delocalization, allows them to be handled under standard laboratory conditions while retaining the unique reactivity of an open-shell species. Within this class, TEMPO stands out for its robustness and catalytic prowess. Its stability is largely conferred by the four methyl groups flanking the nitroxyl radical, which prevent radical-radical dimerization.

The parent TEMPO molecule, however, is not a universal solution. The need to tailor its properties for specific applications—such as improving solubility, modulating redox potential, or altering steric bulk—has led to the development of a vast library of 4-substituted derivatives. By modifying this position, researchers can directly influence the electronic environment of the N-O• radical center, thereby dictating its reactivity and selectivity. This guide focuses specifically on this compound, a derivative where the 4-position is functionalized with a benzoate ester. This modification is not merely an arbitrary substitution; it is a deliberate design choice that imparts a unique and highly advantageous set of properties.

Core Physicochemical Influence of the Benzoyloxy Group

The introduction of the benzoyloxy group at the 4-position of the TEMPO scaffold fundamentally alters the molecule's behavior through a combination of electronic, steric, and solubility effects.

Electronic Effects: Tuning the Redox Potential

The most critical role of the benzoyloxy group is its influence on the electronic properties of the nitroxide radical. The ester moiety, particularly the adjacent carbonyl group, acts as an electron-withdrawing group. This has a profound effect on the key redox couple responsible for TEMPO's catalytic activity: the oxidation of the nitroxyl radical (N-O•) to the oxoammonium cation (N=O⁺).

The oxoammonium cation is the active oxidant in most TEMPO-catalyzed reactions. The ease of its formation is quantified by the redox potential of the nitroxyl/oxoammonium couple. Electron-withdrawing substituents, like the benzoyloxy group, increase this redox potential. This makes the nitroxyl radical more difficult to oxidize but, crucially, makes the resulting oxoammonium cation a more powerful oxidizing agent. This enhanced oxidative strength allows this compound to catalyze the oxidation of a broader

Methodological & Application